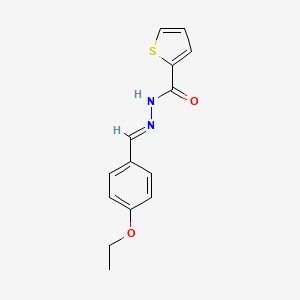![molecular formula C14H18Cl2N2O4 B11709211 Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate is a chemical compound with a complex structure that includes isopropyl, dichlorophenyl, and carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with isocyanate to form the corresponding urea derivative. This intermediate is then reacted with isopropyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and agricultural chemicals.
Mechanism of Action
The mechanism of action of Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby altering their function. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl N-(3,4-dichlorophenyl)carbamate
- Isopropyl N-(2,4-dichlorophenyl)carbamate
- Isopropyl N-(3,5-dichlorophenyl)carbamate
Uniqueness
Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H18Cl2N2O4 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
propan-2-yl N-[(3,4-dichlorophenyl)carbamoyloxy]-N-propylcarbamate |
InChI |
InChI=1S/C14H18Cl2N2O4/c1-4-7-18(14(20)21-9(2)3)22-13(19)17-10-5-6-11(15)12(16)8-10/h5-6,8-9H,4,7H2,1-3H3,(H,17,19) |
InChI Key |
DIXOAPTVROUTHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)OC(C)C)OC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)
![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)



![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)

